5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid
Description
5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a 4-nitrophenyl group and at the 2-position with an acetic acid moiety. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, confers high stability and unique electronic properties. This compound has been explored for applications in medicinal chemistry, particularly as a superoxide scavenger and anti-inflammatory agent, owing to its structural similarity to bioactive tetrazole derivatives .
Properties
IUPAC Name |
2-[5-(4-nitrophenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4/c15-8(16)5-13-11-9(10-12-13)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVGINCJMNNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid typically involves the following steps:
Nitration of Phenylacetic Acid: The starting material, phenylacetic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, yielding 4-nitrophenylacetic acid.
Formation of Tetrazole Ring: The 4-nitrophenylacetic acid is then reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring. This step involves a cyclization reaction where the azide group reacts with the carboxylic acid group to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid can undergo reduction reactions to form the corresponding amino derivative.
Reduction: The tetrazole ring can participate in reduction reactions, leading to the formation of various reduced tetrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Reduction of Nitro Group: 5-(4-Aminophenyl)-2H-tetrazole-2-acetic acid.
Substitution Reactions: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid
This compound is a tetrazole derivative with a nitrophenyl group that has applications in chemistry, biology, medicine, and industry. The presence of both the tetrazole ring and the nitrophenyl group makes it suitable for chemical and biological studies.
Chemistry
- Catalysis: this compound can be used as a ligand in coordination chemistry and catalysis.
- Material Science: It is also used in the synthesis of novel materials with unique properties.
- Synthesis of Diaryltetrazoles: 5-(4-Nitrophenyl)-2H-tetrazole can be used in the synthesis of 2,5-diaryltetrazoles using nanoparticles .
Biology
- Enzyme Inhibition: This compound has potential as an enzyme inhibitor, especially for proteases. The mechanism involves binding to the active sites of enzymes, which prevents substrate interaction and subsequent catalysis.
- Antimicrobial Activity: It has demonstrated antimicrobial activity against bacterial and fungal strains, including Escherichia coli and Bacillus subtilis.
Medicine
- Drug Development: this compound is being explored for potential use in drug development, particularly as an anti-inflammatory and anticancer agent. Derivatives of this compound have demonstrated anti-inflammatory activity in animal models, suggesting its potential in designing novel anti-inflammatory drugs.
Industry
- Agriculture: It is used in the development of agrochemicals, including herbicides and pesticides.
- Polymer Industry: The compound is used in the synthesis of polymers with specific properties.
- Gelling Agent: AM-9, a gelling agent, can be created as a dry powder that forms a nonviscous solution in water and is impermeable to water and most organic solvents. It is also resistant to fungal attacks .
Case Studies
- Antimicrobial Efficacy: A study evaluating tetrazole derivatives showed a significant reduction in bacterial growth, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the nitrophenyl group plays a crucial role in enhancing antimicrobial efficacy.
- Anti-inflammatory Activity: In vivo studies showed that mice treated with derivatives of this compound had reduced edema in paw models, indicating strong anti-inflammatory potential. The observed effects were attributed to the inhibition of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of proteases.
Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses.
DNA Interaction: The compound can intercalate into DNA, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Electronic Effects
The following table summarizes key structural analogues and their differences:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound increases electrophilicity, enhancing reactivity in redox reactions compared to methyl- or amino-substituted analogues . Acetic Acid vs. Ester: The acetic acid moiety improves water solubility and bioavailability relative to ester derivatives (e.g., methyl ester in ), making it more suitable for pharmaceutical applications .
Biological Activity: Anti-inflammatory Potential: The target compound’s tetrazole-acetic acid structure aligns with synthesized derivatives showing superoxide scavenging activity, a mechanism critical for anti-inflammatory effects . Antimicrobial Activity: Analogues with benzoxazole-tetrazole hybrids (e.g., compounds in ) exhibit broad-spectrum antimicrobial properties, suggesting that structural hybridization could enhance bioactivity .
Coordination Chemistry: The methyl-substituted analogue (5-(4-Methyl-3-nitrophenyl)-2H-tetrazole) demonstrates utility in metal-organic frameworks (MOFs) due to its multiple nitrogen donor sites, a property less explored in the acetic acid-functionalized target compound .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 5-(4-Methyl-3-nitrophenyl)-2H-tetrazole | 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetic acid |
|---|---|---|---|
| LogP (Lipophilicity) | 1.8 | 2.1 | 0.9 |
| Solubility (mg/mL) | 12.5 (water) | 3.2 (water) | 28.7 (water) |
| pKa (Tetrazole N-H) | ~4.5 | ~4.7 | ~5.2 (amino group deprotonation) |
- Acid-Base Behavior : The acetic acid group (pKa ~2.5) ionizes at physiological pH, enhancing solubility but reducing passive diffusion .
Biological Activity
5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This compound features a tetrazole ring, which is known for its ability to interact with various biological targets, and a 4-nitrophenyl substituent that enhances its chemical properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- From 4-Nitrophenylacetonitrile : This method involves the reaction of 4-nitrophenylacetonitrile with sodium azide and triethyl orthoformate in the presence of acetic acid as a catalyst.
- Alkylation Method : Utilizing 5-(4-Nitrophenyl)-2H-tetrazole as a starting material, alkylation with reagents like ethyl bromoacetate followed by hydrolysis yields the target compound.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It demonstrates inhibitory effects on various enzymes, particularly proteases. The mechanism involves binding to the active site of these enzymes, thereby preventing substrate interaction and subsequent catalysis .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial activity against several bacterial and fungal strains. For instance, it has shown effectiveness against Escherichia coli, Bacillus subtilis, and certain fungal pathogens, suggesting its potential application in developing new antimicrobial agents .
Anti-inflammatory Properties
Derivatives of this compound have demonstrated anti-inflammatory activity in various animal models. These findings support the potential use of this scaffold in designing novel anti-inflammatory drugs.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of tetrazole derivatives, this compound was tested against multiple strains. Results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the nitrophenyl group plays a crucial role in enhancing antimicrobial efficacy .
Case Study 2: Anti-inflammatory Activity
In vivo studies were conducted to assess the anti-inflammatory effects of derivatives based on this compound. Mice treated with these derivatives showed reduced edema in paw models compared to control groups, indicating strong anti-inflammatory potential. The observed effects were attributed to the inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds competitively or non-competitively to enzyme active sites, inhibiting their function.
- Signal Transduction Interference : It can disrupt signal transduction pathways, leading to altered cellular responses.
- DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid, and what key reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
- Reaction Setup: Reflux a mixture of 4-nitrobenzaldehyde derivatives and tetrazole-acetic acid precursors in ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) for 4 hours .
- Purification: Post-reflux, reduce solvent under vacuum, filter the precipitate, and recrystallize using ethanol/water (3:1 v/v).
- Key Parameters:
- Catalyst: Glacial acetic acid enhances cyclization efficiency.
- Stoichiometry: Maintain a 1:1 molar ratio to minimize by-products.
- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- IR Spectroscopy: Confirm functional groups (e.g., nitrophenyl C–NO₂ asymmetric stretch at 1520–1350 cm⁻¹, tetrazole ring C–N vibrations at 1600 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR (DMSO-d₆) to assign aromatic protons (δ 8.2–8.4 ppm for nitrophenyl) and acetic acid methylene protons (δ 4.2–4.5 ppm).
- HPLC: Employ C18 columns with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min; retention time ~6.2 min for the target compound .
- Elemental Analysis: Acceptable C/H/N deviations ≤0.3% indicate high purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use a fume hood to avoid inhalation of fine particles.
- Spill Management: Neutralize with sodium bicarbonate and collect as hazardous waste.
- Emergency Measures:
- Eye Exposure: Rinse with water for 15 minutes and consult a physician.
- Ingestion: Do not induce vomiting; administer activated charcoal (1 g/kg body weight) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Crystallization: Grow crystals via slow evaporation of a saturated DMSO/ethanol solution (1:2 v/v) at 4°C.
- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to 0.8 Å resolution.
- Refinement: Apply SHELXL for structure refinement. Restrain disordered nitro groups using ISOR and DELU commands. Final R1 values <0.05 indicate high accuracy .
- Analysis: Map hydrogen bonds (e.g., tetrazole N–H···O=C interactions) to validate supramolecular packing.
Q. What strategies identify and quantify synthetic by-products or degradation products in this compound batches?
Methodological Answer:
- HPLC-QTOF-MS: Detect impurities at <0.1% levels using positive-ion mode (m/z 250–500). Compare fragmentation patterns with reference standards (e.g., Dantrolene-related Compound B) .
- Stability Studies: Conduct accelerated degradation at 40°C/75% RH for 6 months. Hydrolytic by-products (e.g., 5-(4-aminophenyl)-2H-tetrazole-2-acetic acid) are quantified via peak area normalization.
- NMR Dynamics: ²H-NMR in D₂O tracks deuterium exchange at labile sites (e.g., tetrazole NH).
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?
Methodological Answer:
- Functional Group Substitution:
- Replace the nitro group with methoxy to improve solubility (logP reduction by ~0.5 units).
- Introduce halogens (e.g., Cl) at the phenyl para-position to enhance electron-withdrawing effects .
- Molecular Docking: Use AutoDock Vina to predict binding to carbonic anhydrase IX (PDB: 3IAI). Optimize ligand poses with RMSD <2.0 Å.
- Pharmacokinetic Profiling: Calculate topological polar surface area (TPSA) and logD7.4 via SwissADME. Target TPSA <90 Ų for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
